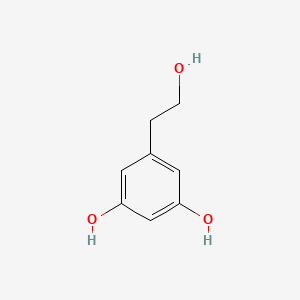
5-(2-Hydroxyethyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxyethyl)benzene-1,3-diol, also known as 5-(2-Hydroxyethyl)-1,3-benzenediol, is an organic compound with the molecular formula C8H10O3. It belongs to the class of dihydroxybenzenes, which are phenolic compounds characterized by the presence of two hydroxyl groups attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)benzene-1,3-diol can be achieved through several methods. One common approach involves the hydroxylation of 5-ethylbenzene-1,3-diol using hydrogen peroxide in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a pH of around 8-9 to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of advanced catalytic systems to enhance the efficiency of the hydroxylation reaction. Additionally, purification steps such as crystallization and distillation are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
5-(2-Hydroxyethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Halogenated derivatives and sulfonated compounds.
科学的研究の応用
5-(2-Hydroxyethyl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 5-(2-Hydroxyethyl)benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit certain enzymes involved in disease pathways, contributing to its therapeutic potential.
Signal Transduction: The compound can modulate signaling pathways, affecting cellular functions and responses.
類似化合物との比較
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar structure but with hydroxyl groups at the 1,2 positions.
Resorcinol (1,3-Dihydroxybenzene): Similar structure with hydroxyl groups at the 1,3 positions.
Hydroquinone (1,4-Dihydroxybenzene): Similar structure with hydroxyl groups at the 1,4 positions.
Uniqueness
5-(2-Hydroxyethyl)benzene-1,3-diol is unique due to the presence of an additional hydroxyethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound for various applications .
特性
IUPAC Name |
5-(2-hydroxyethyl)benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5,9-11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYBRQZZBUIAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)


![[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester](/img/structure/B13703117.png)

![3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13703142.png)




![(2S,4R)-1-[(2S)-2-(7-bromoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13703162.png)

![2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B13703165.png)
